2-Amino-6-(trifluoromethyl)benzonitrile
Overview
Description
2-Amino-6-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H5F3N2. It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a nitrile group (-CN).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing their function .
Mode of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that benzylic halides typically react via sn1 or sn2 pathways .
Result of Action
Similar compounds have shown potential in the treatment of various diseases due to their ability to inhibit the growth of certain cells .
Biochemical Analysis
Biochemical Properties
2-Amino-6-(trifluoromethyl)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known to enhance its binding affinity to certain enzymes, making it a potent inhibitor or activator in biochemical pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, influencing their activity and altering metabolic processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes and proteins, leading to inhibition or activation of their functions. For example, it has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects have been observed at high doses, including cellular toxicity and organ damage. These threshold effects highlight the importance of careful dosage control in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, the compound can influence the activity of enzymes involved in the detoxification of xenobiotics, leading to changes in metabolic flux and metabolite levels. Additionally, it can affect the levels of key metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall biological activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the subcellular localization of this compound can affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for preparing 2-Amino-6-(trifluoromethyl)benzonitrile involves the following steps:
Positioning Bromination: Starting with m-trifluoromethyl fluorobenzene, bromination is carried out using dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid.
Cyano Group Replacement: The brominated intermediate undergoes a cyano group replacement reaction using cuprous cyanide.
Aminolysis Substitution: Finally, the cyano-substituted intermediate is subjected to aminolysis using liquid ammonia and ethanol to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials, simple reaction conditions, and efficient purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction to form amine derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzonitriles, amines, and nitro compounds .
Scientific Research Applications
2-Amino-6-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting cancer and other chronic diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
2-Amino-6-fluorobenzonitrile: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
4-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but with the amino and trifluoromethyl groups in different positions.
2-Cyano-5-aminobenzotrifluoride: Similar structure with a cyano group and trifluoromethyl group
Uniqueness: 2-Amino-6-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the amino and trifluoromethyl groups on the benzene ring, which imparts distinct chemical and biological properties. The trifluoromethyl group significantly enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and industrial applications .
Properties
IUPAC Name |
2-amino-6-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-3-7(13)5(6)4-12/h1-3H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKKKTUZACXWLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627056 | |
Record name | 2-Amino-6-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58458-11-0 | |
Record name | 2-Amino-6-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58458-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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